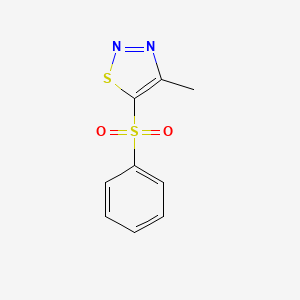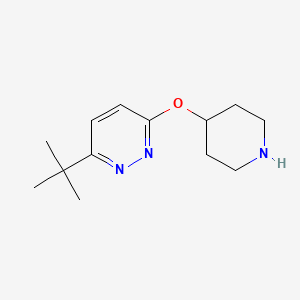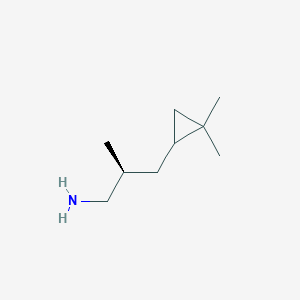![molecular formula C16H13ClN2O3 B2903336 N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide CAS No. 263386-37-4](/img/structure/B2903336.png)
N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is a complex organic compound characterized by its unique chemical structure This compound features a chlorophenyl group attached to a propanamide moiety, which is further linked to a 2-oxobenzo[d]oxazol-3(2H)-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide typically involves multiple steps, starting with the preparation of the chlorophenyl group and the propanamide moiety. These components are then combined under specific reaction conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, amine sources, and coupling reagents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In the field of chemistry, N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: In medicine, this compound may be explored for its therapeutic properties. It could be used in the development of new drugs for treating various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, this compound may be utilized in the production of advanced materials and chemicals. Its unique properties can enhance the performance of products in various applications.
Wirkmechanismus
The mechanism by which N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide exerts its effects involves interactions with specific molecular targets. These interactions may modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the application and the specific biological system involved.
Vergleich Mit ähnlichen Verbindungen
N-(2-chlorophenyl)acetamide: This compound shares the chlorophenyl group but has a different amide structure.
2-oxobenzo[d]oxazole derivatives: These compounds contain the 2-oxobenzo[d]oxazol-3(2H)-yl group but lack the chlorophenyl moiety.
Uniqueness: N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is unique due to its combination of functional groups, which provides distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-11-5-1-2-6-12(11)18-15(20)9-10-19-13-7-3-4-8-14(13)22-16(19)21/h1-8H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEPMRPQXKTPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(ethylcarbamoyl)-2-methylphenyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2903261.png)


![4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2903264.png)
![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2903266.png)



![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetic acid](/img/structure/B2903273.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2903275.png)

